(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its reactions with other compounds and its stability under various conditions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have developed novel synthesis methods for fluorinated cyclopentane derivatives, which are crucial for various pharmaceutical and medicinal chemistry applications. For instance, the synthesis, radiolabeling, and biological evaluation of stereo isomers of fluorocyclopentane carboxylic acid highlight the potential of these compounds as PET imaging agents, demonstrating their importance in diagnostic medicine (Pickel et al., 2021).
Biological Evaluation and Potential Therapeutic Uses
- Fluorinated compounds have been evaluated for their antimicrobial and antiviral properties, showcasing their potential as therapeutic agents. For instance, antimycobacterial activities of novel fluoroquinolones were investigated, revealing that certain compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Chemical Properties and Applications
- The study of the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles provides insights into chemical reactions that could be harnessed for synthesizing complex molecules, including potential pharmaceuticals (Lifchits & Charette, 2008).
Potential for Imaging and Diagnostic Applications
- The development of PET imaging agents based on fluorocyclopentane derivatives demonstrates the compound's potential in enhancing diagnostic imaging techniques. This includes the study of cis and trans stereoisomers for their use in PET imaging, which could contribute to more accurate disease diagnosis and treatment monitoring (Pickel et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,3R)-3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-7-12(13)5-4-8(6-12)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOWEMZXCWWMZ-PRHODGIISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@H](C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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